(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14922335
InChI: InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6+
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole

CAS No.:

Cat. No.: VC14922335

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 1-methyl-3-[(E)-2-nitroethenyl]indole
Standard InChI InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6+
Standard InChI Key RZJUMQWTXIXIMY-VOTSOKGWSA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Structure

The compound’s IUPAC name is (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole, with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The indole core features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nitrovinyl group (–CH=CH–NO₂) at C3 adopts an E-geometry, confirmed by NMR coupling constants (e.g., J = 8.0 Hz for vinyl protons in ).

Table 1: Key Physical Properties

PropertyValueSource
Density1.301 g/cm³
Boiling Point401.7°C at 760 mmHg
Flash Point196.8°C
Melting Point165–167°C (for related analogs)
Vapor Pressure2.68 × 10⁻⁶ mmHg at 25°C

Synthesis and Optimization

Conventional Synthesis Routes

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole is typically synthesized via condensation reactions between 1-methylindole-3-carbaldehyde and nitromethane derivatives. Key methods include:

Nitrovinylation of Indoles

A microwave-assisted approach in n-butanol at 200°C yields the compound in moderate-to-high yields (79–97%) . For example, Mahboobi et al. (1994) achieved 97% yield using optimized nitroethylene precursors .

Green Chemistry Approaches

Wang et al. (2018) developed a catalyst-free, one-pot domino reaction in EtOH/H₂O (1:1), achieving 94% yield under ambient conditions . This method avoids toxic solvents and column chromatography, aligning with green chemistry principles.

Table 2: Comparative Synthesis Methods

MethodConditionsYieldSource
Microwave-assistedn-Butanol, 200°C, 1 h79–97%
Domino reactionEtOH/H₂O, room temperature94%
CondensationAcetic acid, reflux86%

Reactivity and Applications

Role in Spirooxindole Synthesis

The compound serves as a dipolarophile in 1,3-dipolar cycloadditions with isatins and amino acids, forming pyrrolidine-fused spirooxindoles . These products exhibit potential anticancer and antimicrobial activities due to their sp³-rich architectures.

β-Carboline Formation

Under microwave irradiation, (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole undergoes electrocyclic ring closure to yield β-carboline N-oxides (e.g., 11aa) and reduced β-carbolines (e.g., 12aa) . These heterocycles are pharmacologically relevant, targeting proteasomes and apoptosis pathways.

Scheme 1: Proposed Reaction Mechanism for Spirooxindole Formation

  • Enamine Formation: Chiral amino acids activate isatins via enamine intermediates.

  • Decarboxylation: Loss of CO₂ generates a carbanion.

  • Cycloaddition: 1,3-Dipolar addition to the nitrovinyl group forms the spirooxindole core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Signals at δ 9.95 (s, NH), 7.75 (d, J = 8.0 Hz, indole H4), and 6.45 (d, J = 12.0 Hz, vinyl H) .

  • ¹³C NMR: Peaks at δ 172.1 (C=O), 145.2 (NO₂), and 120–135 ppm (aromatic carbons) .

Infrared (IR) Spectroscopy

Strong absorptions at 1620 cm⁻¹ (C=O), 1547 cm⁻¹ (NO₂ asymmetric stretch), and 745 cm⁻¹ (C–H out-of-plane bending) .

Future Directions

Research should focus on:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to spirooxindoles.

  • Biological Screening: Evaluating the compound’s efficacy against drug-resistant pathogens.

  • Scalable Green Methods: Optimizing solvent-free or biorenewable reaction media.

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